Cas no 1203258-97-2 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide)

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a synthetic organic compound featuring a fused indene core linked to a substituted 1,3,4-thiadiazole moiety via a carboxamide bridge. This structure imparts unique physicochemical properties, making it a promising candidate for pharmaceutical and agrochemical applications. The presence of the thiadiazole ring enhances metabolic stability and bioactivity, while the indene carbonyl group contributes to selective binding interactions. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound exhibits potential as an intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic accessibility and functional group versatility further underscore its utility in medicinal chemistry research.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide structure
1203258-97-2 structure
Product Name:N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
CAS No:1203258-97-2
MF:C13H11N3O2S
MW:273.310341119766
CID:5914775
PubChem ID:45497071
Update Time:2025-10-24

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
    • 1203258-97-2
    • F5735-0036
    • AKOS024517352
    • N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide
    • Inchi: 1S/C13H11N3O2S/c1-7-15-16-13(19-7)14-12(18)10-6-11(17)9-5-3-2-4-8(9)10/h2-5,10H,6H2,1H3,(H,14,16,18)
    • InChI Key: VRQHBXFYKGIQPI-UHFFFAOYSA-N
    • SMILES: S1C(C)=NN=C1NC(C1C2C=CC=CC=2C(C1)=O)=O

Computed Properties

  • Exact Mass: 273.05719778g/mol
  • Monoisotopic Mass: 273.05719778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 100Ų

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide Pricemore >>

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Additional information on N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

N-(5-Methyl-1,3,4-Thiadiazol-2-Yl)-3-Oxo-2,3-Dihydro-1H-Indene-1-Carboxamide: A Comprehensive Overview

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide, identified by the CAS number 1203258-97-2, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development and material science. The molecule consists of a thiadiazole ring fused with an indene moiety, creating a complex yet stable structure that exhibits diverse chemical properties.

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo derivatives has been extensively studied due to their potential as bioactive agents. Recent research has highlighted the importance of thiadiazole-containing compounds in modulating enzyme activity and cellular signaling pathways. For instance, studies have demonstrated that this compound exhibits potent antioxidant properties, making it a promising candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.

In terms of structural analysis, the indene component of the molecule contributes to its aromatic stability and electronic properties. The presence of the thiadiazole ring further enhances the compound's ability to interact with biological targets such as receptors and enzymes. This dual functionality makes it a versatile molecule for both medicinal and industrial applications.

Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and pharmacokinetics of N-(5-methyl) derivatives with greater accuracy. Molecular docking studies have revealed that this compound has a high affinity for certain G-protein coupled receptors (GPCRs), suggesting its potential role in treating conditions such as inflammation and pain.

The application of CAS 1203258 compounds extends beyond pharmacology into materials science. The compound's thermal stability and electronic properties make it a viable candidate for use in organic electronics and advanced materials. Researchers are exploring its potential as a component in organic light-emitting diodes (OLEDs) and flexible electronics.

In conclusion, N-(5-methyl)-based compounds like CAS 1203258 represent a promising avenue for innovation across multiple disciplines. With ongoing research uncovering new insights into their biological and chemical properties, these molecules are poised to play a critical role in advancing modern science and technology.

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